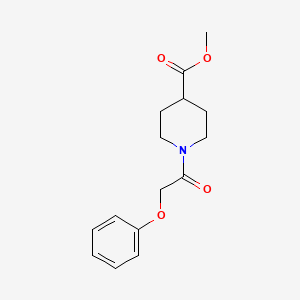
methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MAPC is a piperidine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for research in the fields of neuroscience, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
Methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been investigated for its potential therapeutic applications in several areas of research. In the field of neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This makes this compound a potential candidate for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
In the field of pharmacology, this compound has been shown to exhibit analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
In the field of medicinal chemistry, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties. Several analogs of this compound have been synthesized and evaluated for their biological activity, which has led to the discovery of new compounds with enhanced potency and selectivity.
Mecanismo De Acción
The mechanism of action of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of dopamine receptors and the inhibition of the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission and produces the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects, including the modulation of dopamine receptors, the inhibition of the reuptake of dopamine, the enhancement of dopaminergic neurotransmission, the induction of analgesia, the reduction of inflammation, the modulation of the immune system, and the improvement of cognitive function. These effects have been demonstrated in various in vitro and in vivo models, and they suggest that this compound has potential therapeutic applications in several areas of research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate in lab experiments include its high potency, selectivity, and stability, which make it a reliable tool for investigating the biological activity of dopamine receptors. In addition, the synthesis of this compound is relatively simple and can be performed using standard laboratory equipment and reagents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for research on methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in neurological disorders, pain, inflammation, anxiety, and depression, and the elucidation of its mechanism of action at the molecular level. In addition, the use of this compound as a lead compound for the development of new drugs with enhanced potency and selectivity is an exciting area of research that has the potential to lead to the discovery of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate involves the reaction between phenoxyacetic acid and piperidine, followed by the esterification of the resulting product with methanol. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts. This synthesis method has been reported in several studies, and the purity and identity of this compound have been confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
methyl 1-(2-phenoxyacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-15(18)12-7-9-16(10-8-12)14(17)11-20-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPZIYBRFJKMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


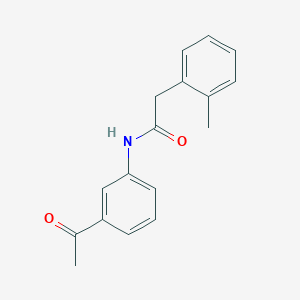

![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
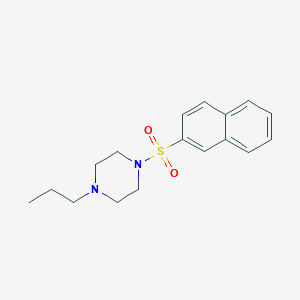
![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
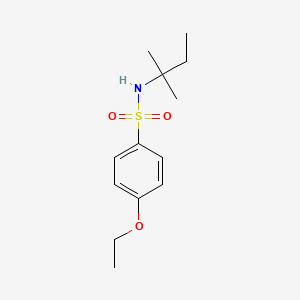
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)

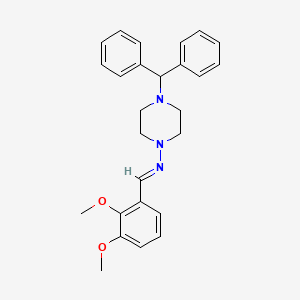
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)